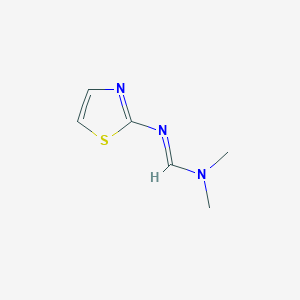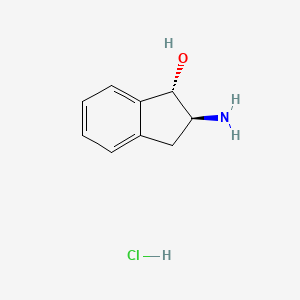
Methyl 3-hydroxyundecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydroxyundecanoate: is an organic compound with the molecular formula C12H24O3 and a molecular weight of 216.32 g/mol . It is a colorless to pale yellow liquid and is known for its role as a fatty acid methyl ester with a hydroxyl group . This compound is also referred to as 3-hydroxyundecanoic acid methyl ester .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxyundecanoate can be synthesized through the reaction of 2-heptanone with sodium hydroxide , followed by a reaction with methanol to produce the final product . The reaction conditions typically involve the use of organic solvents and appropriate drying agents to ensure the purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound meets the required standards for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-hydroxyundecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various alkylated or acylated derivatives .
Applications De Recherche Scientifique
Methyl 3-hydroxyundecanoate has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of complex molecules.
- Employed in the study of reaction mechanisms and catalysis .
Biology:
- Investigated for its role in biological pathways and metabolic processes .
- Used in the study of enzyme-substrate interactions .
Medicine:
- Explored for its potential therapeutic applications .
- Studied for its effects on cell signaling and gene expression .
Industry:
- Utilized in the production of biodegradable polymers .
- Applied in the formulation of cosmetic products and pharmaceuticals .
Mécanisme D'action
The mechanism of action of methyl 3-hydroxyundecanoate involves its interaction with various molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can influence enzyme activity , receptor binding , and signal transduction pathways .
Comparaison Avec Des Composés Similaires
- Methyl 3-hydroxydecanoate
- Methyl 3-hydroxydodecanoate
- Methyl 3-hydroxytridecanoate
Comparison: Methyl 3-hydroxyundecanoate is unique due to its specific chain length and hydroxyl position , which confer distinct physical and chemical properties . Compared to its analogs, it may exhibit different reactivity and biological activity , making it suitable for specific applications in research and industry .
Propriétés
IUPAC Name |
methyl 3-hydroxyundecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-3-4-5-6-7-8-9-11(13)10-12(14)15-2/h11,13H,3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWHGFYACOPLGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CC(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









